5-溴-2-叔丁基苯酚

描述

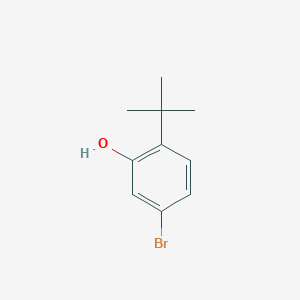

5-Bromo-2-tert-butylphenol is a brominated phenolic compound with a tert-butyl group attached to the benzene ring. It is a chemical intermediate that can be used in the synthesis of various organic compounds, including pharmaceuticals and materials with specific electronic properties. The presence of the bromine atom and the tert-butyl group on the phenol structure can significantly influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of related brominated and tert-butyl substituted phenolic compounds has been reported in several studies. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and provides a versatile synthesis method for related compounds . Another study reports the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde, which is synthesized from 2-(tert-butyl)phenol and further brominated to achieve the desired product . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 5-Bromo-2-tert-butylphenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Bromo-2-tert-butylphenol has been investigated using various spectroscopic and computational methods. For example, the synthesis and characterization of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole included FT-IR, NMR, and computational studies to determine the optimized molecular structure and vibrational frequencies . Similarly, the crystal structure of a Schiff base compound related to 5-Bromo-2-tert-butylphenol was determined by X-ray single-crystal diffraction, and the molecular geometry was compared with DFT calculations . These studies provide insights into the molecular structure and electronic properties of brominated and tert-butyl substituted phenolic compounds.

Chemical Reactions Analysis

The reactivity of brominated phenolic compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. For instance, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of a terminating comonomer demonstrates the reactivity of brominated phenols in polymer synthesis . Additionally, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol involves a cyclization reaction, showcasing the potential for brominated phenols to undergo ring-forming reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and tert-butyl substituted phenolic compounds are influenced by their molecular structure. The presence of the bromine atom and the bulky tert-butyl group can affect properties such as solubility, boiling point, and melting point. The antimicrobial properties of related compounds have been studied, indicating that these molecules can have biological activity . Additionally, the electronic properties, such as HOMO-LUMO gap and hyperpolarizability, have been analyzed, suggesting potential applications in nonlinear optics (NLO) . These properties are crucial for the application of 5-Bromo-2-tert-butylphenol in various fields, including materials science and pharmaceuticals.

科学研究应用

聚合应用

5-溴-2-叔丁基苯酚已经在聚合科学领域得到应用。具体来说,其衍生物,如4-溴-2,6-二叔丁基苯酚,已被用于相转移催化(PTC)聚合。这个过程导致形成诸如聚(2,6-二甲基-1,4-苯氧基)(PPO)等聚合物,其分子量取决于使用的摩尔比和聚合条件(Wang & Percec, 1991)。

自由基化学和反应性

在自由基化学领域,5-溴-2-叔丁基苯酚的衍生物,如4-溴-2,4,6-三叔丁基-2,5-环己二酮,已被研究其与其他酚类化合物的反应性。这项研究对于理解自由基物种的形成及其反应速率至关重要,这些速率与溶剂性质无关(Prokof’ev, Solodovnikov, Volod’kin & Ershov, 1971)。

固相转化

研究已经探讨了2,4-二叔丁基苯酚及其衍生物,包括6-溴和6-羟甲基取代化合物的固相转化。这些转化对于理解这些化合物在各种介质中的反应性以及它们在固相过程中的潜在应用至关重要(Vol’eva, Belostotskaya, Karmilov, Komissaroya & Ershov, 1996)。

电化学反应性

已经对庞大酚类化合物的电化学反应性进行了研究,包括5-溴-2-叔丁基苯酚的衍生物。这些研究评估了它们与超氧阴离子自由基(O2 -)的反应性,使用了循环伏安法和方波伏安法等方法。了解这些化合物的自由基猝灭特性对于它们在抗氧化剂和电化学领域的潜在应用至关重要(Zabik, Anwar, Ziu & Martic-Milne, 2019)。

衍生物的合成

已经对5-溴-2-叔丁基苯酚的衍生物合成进行了研究。例如,已经进行了从2-(叔丁基)苯酚合成5-溴-3-叔丁基-2-羟基苯甲醛的研究,为这种合成过程的最佳条件和方法提供了见解(Longchao, 2013)。

属性

IUPAC Name |

5-bromo-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVASYFONLONAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438236 | |

| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-tert-butylphenol | |

CAS RN |

30715-50-5 | |

| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)